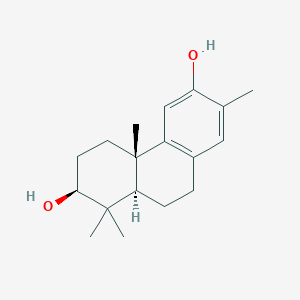
13-Methyl-8,11,13-podocarpatriene-3,12-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methyl-8,11,13-podocarpatriene-3,12-diol: is a podocarpane-type diterpenoid isolated from the plant Ricinodendron heudelotii . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol typically involves the extraction from natural sources such as Ricinodendron heudelotii . The detailed synthetic routes and reaction conditions are not widely documented, but the isolation process generally includes solvent extraction, chromatography, and crystallization techniques.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its specific natural source and the complexity of its structure. The focus remains on laboratory-scale extraction and purification for research purposes .
化学反応の分析
Types of Reactions: 13-Methyl-8,11,13-podocarpatriene-3,12-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is used as a model compound in studying the chemical behavior of diterpenoids. Its unique structure provides insights into the reactivity and stability of similar compounds .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It has been investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: The compound’s potential medicinal properties are of interest, particularly its role as an inhibitor of certain enzymes. Research is ongoing to explore its potential therapeutic applications .
Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for further exploration in fields such as pharmaceuticals and biotechnology .
作用機序
The mechanism of action of 13-Methyl-8,11,13-podocarpatriene-3,12-diol involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of glucocorticoid hormones . By inhibiting this enzyme, the compound may exert anti-inflammatory and metabolic effects.
類似化合物との比較
Podocarpic Acid: Another podocarpane-type diterpenoid with similar structural features.
Dehydroabietic Acid: A diterpenoid with a similar backbone but different functional groups.
Forskolin: A labdane-type diterpenoid with distinct biological activities.
Uniqueness: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is unique due to its specific structure and the presence of hydroxyl groups at positions 3 and 12.
特性
分子式 |
C18H26O2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
(2S,4aS,10aR)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15-,16-,18+/m0/s1 |
InChIキー |
ULORBDMEFAYHRJ-XYJFISCASA-N |
異性体SMILES |
CC1=CC2=C(C=C1O)[C@]3(CC[C@@H](C([C@@H]3CC2)(C)C)O)C |
正規SMILES |
CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















